![molecular formula C55H100O6 B15130276 [1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B15130276.png)
[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate is a complex ester compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the reaction of hexadecanoic acid with glycerol to form the intermediate compound, which is then esterified with octadeca-9,12-dienoic acid and octadec-9-enoic acid under controlled conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) are employed in substitution reactions.
Major Products
Oxidation: Produces hexadecanoic acid, octadeca-9,12-dienoic acid, and octadec-9-enoic acid.
Reduction: Yields hexadecanol, octadeca-9,12-dienol, and octadec-9-enol.
Substitution: Results in the formation of various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate is used as a model compound to study esterification and transesterification reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology
In biological research, this compound is studied for its potential role in lipid metabolism and signaling pathways. It is used in experiments to understand the effects of long-chain fatty acid esters on cellular processes and membrane dynamics.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Industry
In industrial applications, this compound is used as an emulsifier and surfactant in the formulation of cosmetics and personal care products. Its ability to stabilize emulsions makes it valuable in the production of lotions, creams, and other skincare products.
Wirkmechanismus
The mechanism of action of [1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate involves its interaction with cellular membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases, thereby influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol tristearate: Another ester compound with three stearic acid molecules esterified to glycerol.
Glycerol trioleate: Composed of three oleic acid molecules esterified to glycerol.
Glycerol tripalmitate: Contains three palmitic acid molecules esterified to glycerol.
Uniqueness
[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate is unique due to its combination of long-chain saturated and unsaturated fatty acid esters. This unique structure imparts distinct physicochemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C55H100O6 |
|---|---|
Molekulargewicht |
857.4 g/mol |
IUPAC-Name |
[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16+,27-25+,28-26+ |
InChI-Schlüssel |
KGLAHZTWGPHKFF-QEKWMWMASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


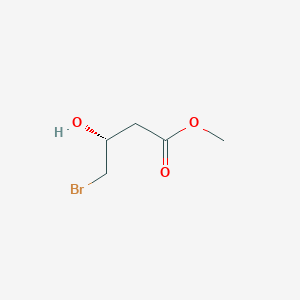
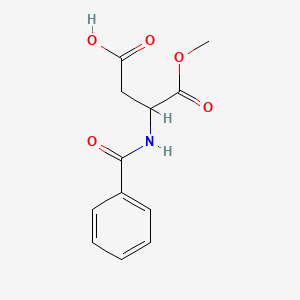
![1H-Cyclopenta[c]furan-1-one,3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B15130219.png)
![4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B15130225.png)

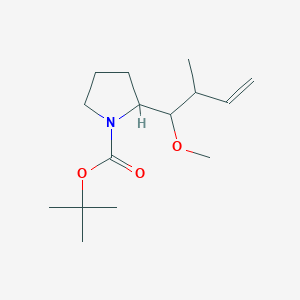
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B15130239.png)



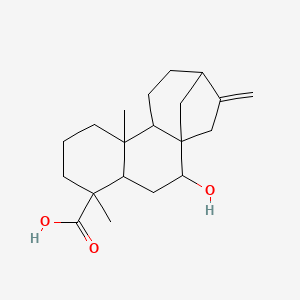
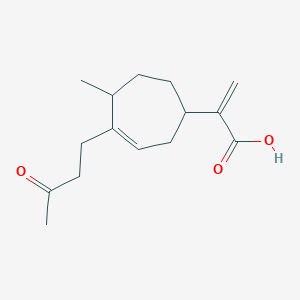

![2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B15130299.png)
